Product packaging for Benzyldimethylethoxysilane(Cat. No.:CAS No. 17151-27-8)

Benzyldimethylethoxysilane

Cat. No.: B094159
CAS No.: 17151-27-8
M. Wt: 194.34 g/mol
InChI Key: RFXODRCAZTVEOH-UHFFFAOYSA-N
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Description

Benzyldimethylethoxysilane is an organosilane compound with the proposed formula C₁₁H₁₈OSi. It features a benzyl group and a hydrolyzable ethoxy group attached to a central silicon atom, a structure characteristic of silane coupling agents. In research and development, such compounds are primarily investigated for their potential to act as molecular bridges between organic and inorganic materials. The typical mechanism involves the hydrolysis of the ethoxy group in the presence of water and a suitable catalyst, forming reactive silanols . These silanols can then condense with hydroxyl groups on inorganic surfaces (e.g., glass, minerals, or metal oxides) to form stable covalent bonds . Concurrently, the benzyl group can interact with organic polymers, potentially through physical entanglement or π-π interactions with aromatic systems in the matrix. This bifunctionality makes compounds like this compound valuable for study in areas such as the surface modification of fillers, the compatibilization of phases in composite materials, and the development of adhesion promoters in coatings . The reaction kinetics, including hydrolysis and condensation rates, are influenced by factors such as pH, temperature, and the water-to-silane ratio . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H18OSi B094159 Benzyldimethylethoxysilane CAS No. 17151-27-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl-ethoxy-dimethylsilane
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InChI

InChI=1S/C11H18OSi/c1-4-12-13(2,3)10-11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFXODRCAZTVEOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C)(C)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5066168
Record name Silane, ethoxydimethyl(phenylmethyl)-
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Molecular Weight

194.34 g/mol
Source PubChem
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CAS No.

17151-27-8
Record name [(Ethoxydimethylsilyl)methyl]benzene
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Record name Benzyldimethylethoxysilane
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Record name Benzene, [(ethoxydimethylsilyl)methyl]-
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Record name Silane, ethoxydimethyl(phenylmethyl)-
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Record name Benzylethoxydimethylsilane
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Record name BENZYLDIMETHYLETHOXYSILANE
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Synthetic Methodologies for Benzyldimethylethoxysilane

Organomagnesium Synthesis Approaches

The Grignard reaction, a cornerstone of organometallic chemistry, stands as a prevalent and convenient method for the synthesis of aryl-containing functional silanes, including Benzyldimethylethoxysilane. researchgate.net This approach involves the reaction of an organomagnesium halide (a Grignard reagent) with a suitable silicon-containing precursor. The general synthesis involves the preparation of benzylmagnesium chloride, which then acts as a nucleophile, attacking the silicon center of an alkoxysilane. researchgate.net

Development of Efficient Solvent-Free Procedures

In a significant advancement, an efficient solvent-free procedure for the preparation of alkoxybenzylmethylsilanes, such as this compound, has been developed. researchgate.net This method utilizes an excess of the liquid alkoxysilane starting material, which serves as both the reactant and the solvent. This approach simplifies the process and aligns with the principles of green chemistry by minimizing the use of auxiliary solvents. researchgate.net The reaction between benzyl (B1604629) chloride (BnCl), magnesium (Mg), and dimethyldiethoxysilane (Me2Si(OEt)2) proceeds to furnish this compound. researchgate.net The process is noted for its spontaneous initiation and significant heat evolution upon the addition of the reagents, highlighting the high reactivity of benzyl chloride in this Grignard reaction compared to analogues like phenyl chloride. researchgate.net

Mechanistic Investigations of Grignard Reactions in this compound Formation

The mechanism of the Grignard reaction with alkoxysilanes, the class of compounds to which dimethyldiethoxysilane belongs, has been the subject of kinetic and stereochemical studies. The reaction is understood to proceed via a nucleophilic displacement at the silicon atom. tandfonline.com Detailed investigations suggest that the reaction involves the initial replacement of a solvent molecule at the magnesium center by the alkoxysilane. tandfonline.comtandfonline.com This is followed by a rearrangement of the resulting complex into the products through a four-center transition state. tandfonline.comtandfonline.com

Optimization of Reaction Parameters for Yield and Selectivity

The optimization of reaction parameters is crucial for maximizing the yield and selectivity of this compound. Research into the synthesis of similar alkoxybenzylmethylsilanes has demonstrated the impact of the molar ratio of reactants on the product yield. For instance, in the synthesis of benzylmethyldimethoxysilane (BnMeSi(OMe)2), a systematic variation of the reactant ratios was performed to identify the optimal conditions. researchgate.net

Table 1: Optimization of Reaction Conditions for Benzylmethyldimethoxysilane Synthesis researchgate.net
EntryMolar Ratio (BnCl : MeSi(OMe)3 : Mg)Yield of BnMeSi(OMe)2 (%)
11.0 : 1.5 : 1.555
21.0 : 2.0 : 1.562
31.0 : 2.5 : 1.567
41.0 : 3.0 : 1.567

This data indicates that the highest yield (67%) was achieved when using a 2.5 to 3.0 molar excess of the alkoxysilane. researchgate.net Following a similar optimized, solvent-free procedure, this compound was successfully obtained from dimethyldiethoxysilane with a reported yield of 65%. researchgate.net

Exploration of Alternative Synthetic Routes and Comparative Methodologies

While the solvent-free Grignard synthesis represents an efficient and modern approach, it is important to consider it within the broader context of organosilane synthesis. Historically, the production of organosilicon compounds before the 1940s often involved multi-stage, complex procedures. mdpi.com These traditional methods frequently relied on the reaction of organometallic compounds, which themselves required separate synthesis steps, with silicon halides or orthosilicic acid esters. mdpi.com

The development of the Müller-Rochow direct process revolutionized the silicone industry by providing a more cost-effective and direct route to organosilanes, primarily methylchlorosilanes. mdpi.com This process, however, is a high-temperature, catalyzed reaction between silicon metal and an organic halide, differing significantly in approach from the solution-based Grignard reaction.

More recent alternative methods for forming C-Si bonds include:

Catalytic silylation: Nickel/Copper-catalyzed silylation of C-O electrophiles derived from benzyl alcohols provides a direct route to silylated compounds. organic-chemistry.org

Hydrosilylation: The catalytic addition of Si-H bonds across double or triple bonds is a major method for synthesizing organosilanes. colab.ws

Photoredox catalysis: Visible-light-driven methods for the synthesis of organosilanes have emerged as a modern strategy. sioc-journal.cn

The one-pot, solvent-free organomagnesium synthesis of this compound offers a "considerable simplification" compared to traditional multistage processes, which would involve more steps, such as the initial preparation of the organometallic reagent in a separate reaction vessel and potentially more complex purification procedures. researchgate.net

Application of Green Chemistry Principles in this compound Synthesis

The described solvent-free organomagnesium synthesis of this compound aligns well with several key principles of green chemistry. researchgate.net Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov

The primary green features of this synthetic method include:

Waste Prevention: By achieving a respectable yield (65%) in a one-pot synthesis, the generation of waste from multiple reaction and purification steps is minimized. researchgate.net

Atom Economy: While not explicitly calculated in the source literature, the reaction aims to incorporate a significant portion of the atoms from the benzyl chloride and the silane (B1218182) into the final product. Atom economy is a measure of how many atoms from the reactants remain in the final product. wiley-vch.de

Safer Solvents and Auxiliaries: The most significant green aspect is the elimination of a separate organic solvent. researchgate.net The use of an excess of the alkoxysilane reactant as the reaction medium avoids the need for volatile organic compounds (VOCs) like diethyl ether or THF, which are traditionally used for Grignard reactions and contribute to environmental and safety concerns. colab.ws

Design for Energy Efficiency: The reaction is reported to initiate spontaneously with an exothermic release of heat, which reduces the need for external energy input to drive the reaction. researchgate.net

By simplifying the traditional multi-stage process and eliminating the need for solvent, this synthetic methodology for this compound represents a tangible application of green chemistry principles, making it a more sustainable and efficient route for its production. researchgate.net

Reaction Mechanisms and Polymerization Studies of Benzyldimethylethoxysilane

Hydrolytic and Condensation Pathways of the Ethoxysilane Moiety

The transformation of benzyldimethylethoxysilane into polysiloxane structures is initiated by the hydrolysis of the ethoxy group, followed by the condensation of the resulting silanol (B1196071) intermediates. These processes are fundamental to the sol-gel chemistry of alkoxysilanes.

Kinetic and Thermodynamic Considerations of Silane (B1218182) Reactivity

The rate of hydrolysis is influenced by the steric bulk of the alkoxy group and the electronic effects of the substituents on the silicon atom. For instance, methoxysilanes typically hydrolyze faster than ethoxysilanes due to the smaller size of the methoxy (B1213986) group. specialchem.com The benzyl (B1604629) group in this compound, being more electron-donating than a simple alkyl group, can influence the electron density at the silicon center and thereby affect the rate of nucleophilic attack by water.

Interactive Data Table: Hydrolysis Rate Constants of Various Ethoxysilanes

Silane Catalyst/Conditions Rate Constant (k) Reference
Tetraethoxysilane (TEOS) Acidic (HCl) 0.18 M⁻¹min⁻¹ (at pH 4) nih.gov
Methyltriethoxysilane (MTES) Acidic (HCl) 0.23 M⁻¹min⁻¹ (at pH 4) nih.gov
Phenyltriethoxysilane Acidic (HCl) Varies with pH nih.gov
Vinyltriethoxysilane Acidic (HCl) Varies with pH nih.gov

Thermodynamic parameters for the hydrolysis of silanes are also crucial for understanding the reaction feasibility. The enthalpy of hydrolysis (ΔH) is generally negative, indicating an exothermic process. For example, the ring-opening polymerization of ε-caprolactone, another monomer system, has a ΔH of -7 kcal/mol, which is sufficient to drive the reaction despite a negative entropy change. libretexts.org

Catalytic Effects on Reaction Progression

The hydrolysis and condensation of ethoxysilanes are significantly accelerated by catalysts, which can be acidic, basic, or organometallic in nature. mdpi.com

Acid Catalysis: In acidic conditions, the reaction is initiated by the protonation of the ethoxy group, making it a better leaving group. This is followed by a nucleophilic attack of water on the silicon atom, typically following an S\textsubscript{N}2-type mechanism. mdpi.com The rate of acid-catalyzed hydrolysis is sensitive to the pH, with lower pH values generally leading to faster rates. unm.edu

Base Catalysis: Under basic conditions, the reaction proceeds via the nucleophilic attack of a hydroxide (B78521) ion on the silicon atom. mdpi.com The condensation reaction is also catalyzed by bases, which can deprotonate the silanol groups to form more reactive silanolate anions.

Organometallic Catalysts: Various organometallic compounds, such as those based on tin or titanium, are effective catalysts for the polycondensation of alkoxysilanes. mdpi.com For instance, titanium catalysts have been studied for their role in the polycondensation of polyesters, which shares mechanistic similarities with polysiloxane formation. mdpi.com

The choice of catalyst can influence not only the reaction rate but also the structure of the resulting polymer. For example, the use of certain catalysts can favor the formation of linear polymers over cyclic oligomers.

Polycondensation Processes and Resulting Polymer Architectures

The polycondensation of this compound, following hydrolysis, leads to the formation of polybenzylmethylsiloxane structures. The architecture of these polymers, including the degree of cross-linking, is a critical determinant of their properties.

Formation of Polybenzylmethylsiloxane Structures

The polycondensation of benzyl-substituted alkoxysilanes, such as this compound, has been achieved through various methods, including polycondensation in anhydrous acetic acid. researchgate.net This approach has been shown to be an effective route to producing polybenzylmethylsiloxanes. researchgate.net The resulting polymers can be a viable alternative to their phenyl-substituted counterparts in certain applications. researchgate.net The structure of the polymer can range from linear chains to more complex, branched architectures depending on the reaction conditions.

Elucidation of Cross-linking Mechanisms in Siloxane Networks

Cross-linking is a crucial process that transforms linear or branched polysiloxane chains into a three-dimensional network, significantly altering the material's mechanical and thermal properties. specialchem.comwikipedia.org The cross-linking of polysiloxanes can occur through several mechanisms, including:

Condensation Reactions: The condensation of residual silanol groups is a primary mechanism for cross-linking. This can occur between two silanol groups to form a siloxane bond and a molecule of water, or between a silanol group and an ethoxy group to form a siloxane bond and ethanol.

Radical Reactions: In some cases, cross-linking can be initiated by radicals, which can be generated by heat or light in the presence of a suitable initiator. scirp.org These radicals can abstract hydrogen atoms from the methyl or benzyl groups, creating active sites for cross-linking. scirp.org

The degree of cross-linking can be controlled by factors such as the functionality of the monomer, the water-to-silane ratio, the catalyst, and the reaction temperature and time. wikipedia.org The presence of the benzyl group can influence the cross-linking process due to its steric bulk and potential for side reactions.

Comparative Polymerization Studies with Phenylsilane (B129415) Analogues

Comparative studies between benzyl- and phenyl-substituted silanes provide valuable insights into the structure-property relationships of the resulting polymers. While both benzyl and phenyl groups are aromatic, the presence of a methylene (B1212753) (-CH2-) spacer in the benzyl group introduces greater flexibility. hillsdale.eduacenet.edu

In the context of polycondensation, the synthesis of alkoxybenzylmethylsilanes has been reported to be more efficient in some cases than their phenyl analogues. researchgate.net For instance, the Grignard reaction with benzyl chloride can proceed more readily than with phenyl chloride. researchgate.net

From a reactivity standpoint in polymerization, phenylsilanes have been observed to polymerize at a faster rate than benzylsilanes under certain catalytic conditions. cdnsciencepub.com However, the resulting polymer from benzylsilane (B11955767) may consist primarily of cyclic structures, whereas phenylsilane can produce a mixture of linear and cyclic polymers. cdnsciencepub.com The thermal stability of the resulting polymers is also a key point of comparison. Phenyl-substituted polysiloxanes are known for their high thermal stability. scirp.org Studies on polybenzylmethylsiloxanes have shown that they also exhibit good thermal properties, with decomposition temperatures comparable to their phenyl counterparts under certain conditions. researchgate.net

The choice between benzyl and phenyl substitution allows for the tuning of polymer properties. The greater flexibility of the benzyl group can lead to polymers with lower glass transition temperatures, while the rigidity of the phenyl group can enhance thermal stability. hillsdale.eduacenet.edu

Investigation of Nucleophilic Substitution and Addition Reactions involving the Ethoxy Group

The silicon atom in this compound is electrophilic due to the polarization of the Si-O bond, making it susceptible to attack by nucleophiles. The primary reaction pathway involving the ethoxy group is nucleophilic substitution, where an incoming nucleophile replaces the ethoxy group. wikipedia.orgencyclopedia.pub Direct nucleophilic addition across the Si-O single bond is not a characteristic reaction for alkoxysilanes.

Nucleophilic Substitution at Silicon:

The general mechanism for nucleophilic substitution at a silicon center can proceed through various pathways, often analogous to the SN2 mechanism at carbon. youtube.com An electron-rich nucleophile (Nuc:) attacks the electrophilic silicon atom, leading to the cleavage of the silicon-ethoxy bond. The ethoxide ion or its protonated form, ethanol, acts as the leaving group.

Nuc: + C₆H₅CH₂Si(CH₃)₂OCH₂CH₃ → [Intermediate/Transition State] → C₆H₅CH₂Si(CH₃)₂Nuc + ⁻OCH₂CH₃

Key examples of nucleophilic substitution reactions involving the ethoxy group of this compound include hydrolysis and reactions with organometallic reagents.

Hydrolysis: Hydrolysis is a fundamental reaction of alkoxysilanes, including this compound, where water acts as the nucleophile. This reaction, which can be catalyzed by acids or bases, results in the formation of a silanol (C₆H₅CH₂Si(CH₃)₂OH) and ethanol. google.comjustia.com The silanol products are often unstable and can readily undergo self-condensation or co-condensation to form siloxane oligomers or polymers (polybenzylmethylsiloxanes). researchgate.net This process is crucial in the formation of silicone-based materials. The mechanism for the hydrolysis of related benzyl-substituted esters has been suggested to be unimolecular (SN1-like) under certain acidic conditions. researchgate.net

Reaction with Organometallic Reagents: Organometallic compounds, particularly Grignard reagents (R-MgX), are potent nucleophiles that can displace the ethoxy group. masterorganicchemistry.comlibretexts.orgresearchgate.net For instance, in the synthesis of other alkoxybenzylmethylsilanes, a Grignard reagent can attack the silicon center of a related diethoxy silane, displacing one of the ethoxy groups. researchgate.net This type of reaction is a powerful tool for creating new silicon-carbon bonds. Research into the organomagnesium synthesis of this compound from benzyl chloride and methyldiethoxysilane demonstrates the principle of nucleophilic attack at the silicon center, leading to the formation of the target silane. researchgate.net

The efficiency of such syntheses can be influenced by the stoichiometry of the reactants.

Yield of Benzyldimethyldiethoxysilane based on Reagent Ratio researchgate.net
EntryRatio of Reagents (mol)Yield (%)
11:1~70
21:1.5~75
31:2~70

Role of Radical Reactions in this compound Transformations

While ionic reactions at the silicon center are common, radical reactions can also play a role in the transformation of this compound, particularly under conditions that favor homolytic bond cleavage. Such reactions can be initiated by heat, light, or the addition of a radical initiator. wikipedia.orguomustansiriyah.edu.iq

Radical-Initiated Polymerization:

Radical reactions are the foundation of many polymerization processes. libretexts.org In the context of organosilanes, radical initiators like peroxides (e.g., benzoyl peroxide) or azo compounds can generate free radicals that may initiate polymerization. wikipedia.orgresearchgate.net While direct studies on the radical polymerization of this compound are not widely documented, the principles can be applied. A radical species could potentially abstract a hydrogen atom from the benzyl group, which is activated for radical formation due to the stability of the resulting benzyl radical. The generated radical on the silane monomer could then propagate by attacking the double bond of a suitable co-monomer in a chain-growth process.

The general steps for a radical chain reaction are:

Initiation: Formation of radical species from an initiator.

Propagation: The initiator radical reacts with a monomer to create a monomer radical, which in turn reacts with other monomers to form a growing polymer chain.

Termination: Two radical species combine to form a stable, non-radical product, ending the chain growth. uomustansiriyah.edu.iq

Enzyme-initiated radical polymerizations have also emerged as a method, using enzymes like peroxidases or laccases to generate the initial radical species. mdpi.com

Other Radical Transformations:

The benzyl group of this compound is a potential site for radical reactions. The C-H bonds on the methylene bridge are benzylic and thus weaker than typical alkyl C-H bonds, making them more susceptible to hydrogen abstraction by radical species. This could lead to functionalization at the benzyl position or cross-linking between molecules. Furthermore, certain reactive silicon species can be involved in radical processes, although this is less common for tetravalent organosilanes without particularly weak bonds like Si-H. google.com

Advanced Materials Science Applications Derived from Benzyldimethylethoxysilane

Precursor Role in the Synthesis and Modification of Polymeric Systems

Benzyldimethylethoxysilane functions as a key precursor in creating and altering complex polymer architectures. Its ability to bridge organic and inorganic domains makes it particularly valuable in the development of high-performance materials.

Organic-inorganic hybrid materials are composites that combine the distinct properties of organic polymers (e.g., flexibility, processability) with those of inorganic materials (e.g., mechanical strength, thermal stability) in a single-phase material. mdpi.com The synthesis of these hybrids often utilizes the sol-gel process, where a precursor like this compound plays a pivotal role.

The reactive ethoxy group on the silicon atom can undergo hydrolysis and condensation reactions. This process allows the silane (B1218182) to form a stable, covalent Si-O-Si network, which constitutes the inorganic backbone of the hybrid material. Simultaneously, the non-reactive benzyl (B1604629) and methyl groups remain attached to the silicon atoms, forming the organic component. This integration at the molecular level creates a synergistic material with enhanced properties that are not achievable by the individual components alone. mdpi.com For instance, the incorporation of the benzyl group can be used to tune the refractive index of the resulting hybrid material or to enhance its compatibility with other aromatic polymers.

Table 1: Role of Functional Groups in this compound in Hybrid Material Formation

Functional Group Role in Hybrid Material Synthesis Resulting Property Contribution
Ethoxy (-OEt) Undergoes hydrolysis and condensation to form an inorganic siloxane network (Si-O-Si). Provides mechanical strength, thermal stability, and structural integrity.
Benzyl (-CH₂C₆H₅) Acts as an organic moiety covalently bonded to the silicon atom. Imparts flexibility, hydrophobicity, and compatibility with organic polymers.

| Methyl (-CH₃) | Provides organic character and influences the steric environment around the silicon atom. | Affects polymer chain packing, solubility, and gas permeability. |

Siloxane-based polymers, commonly known as silicones, are characterized by a backbone of repeating silicon-oxygen (Si-O) units. uni-mainz.de These polymers are renowned for their high chain flexibility, low glass transition temperatures, and excellent thermal stability. uni-mainz.deresearchgate.net this compound is an important agent for engineering the structure of these polymers.

It is primarily used as an "end-capping" or chain-terminating agent during polymerization. By introducing this compound into the reaction, the growth of polysiloxane chains can be controlled. The single reactive ethoxy group allows it to attach to the end of a growing chain, preventing further polymerization and thus regulating the final molecular weight and viscosity of the polymer. The benzyl group at the chain end modifies the polymer's properties, such as its solubility in organic solvents and its interfacial characteristics.

Furthermore, this silane can be used to introduce specific functionalities into the polymer structure through methods like hydrosilylation, a versatile reaction for forming Si-C bonds. researchgate.netnih.gov This allows for the creation of well-defined block copolymers or graft copolymers where polysiloxane segments are combined with other polymer types to achieve specific performance characteristics. nih.govresearchgate.net

Strategies for Surface Modification and Interfacial Engineering

The ability to control surface and interfacial properties is crucial for the performance of advanced materials. This compound is widely used as a coupling agent and surface modifier to engineer these properties for specific applications.

Grafting involves the chemical attachment of molecules to the surface of a substrate to alter its properties. This compound is an ideal candidate for surface grafting onto materials that possess surface hydroxyl (-OH) groups, such as glass, silica (B1680970), and metal oxides. The process involves the reaction of the ethoxy group with the surface hydroxyls, forming a stable, covalent Si-O-Substrate bond.

This reaction effectively grafts a layer of benzyldimethylsilyl groups onto the surface. This modification can be used to achieve several tailored functionalities:

Hydrophobicity: The bulky, nonpolar benzyl groups create a low-energy surface that repels water.

Lubricity: The grafted organic layer can reduce the coefficient of friction.

Biocompatibility: Modifying surfaces to control protein adsorption and cellular interaction.

Dispersion: Improving the dispersion of inorganic nanoparticles in an organic polymer matrix by making the particle surfaces more organophilic.

Silanization is a widely employed strategy to enhance the compatibility and adhesion between inorganic fillers (e.g., glass fibers, silica nanoparticles) and organic polymer matrices in composite materials. nih.gov The process involves treating the inorganic substrate with a silane coupling agent like this compound.

The mechanism involves two key steps:

Hydrolysis: The ethoxy group on the silane hydrolyzes in the presence of trace amounts of water to form a reactive silanol (B1196071) group (Si-OH).

Condensation: The silanol group then condenses with hydroxyl groups on the surface of the inorganic substrate, forming robust covalent Si-O-Substrate bonds.

This creates a chemically bonded organic layer on the inorganic surface. The benzyl and methyl groups of the silane are oriented away from the surface, creating an organophilic interface that can readily interact and entangle with the polymer matrix during composite fabrication.

Table 2: Common Substrates and Their Properties After Silanization

Substrate Typical Surface Functionality Property Change After Silanization Application Benefit
Glass Fibers Hydroxyl (-OH) Increased hydrophobicity, improved adhesion to polymers. Enhanced mechanical strength in fiber-reinforced plastics.
Silica Nanoparticles Hydroxyl (-OH) Reduced particle agglomeration, better dispersion in matrix. Improved optical clarity and toughness of nanocomposites.

The performance of nanocomposites is highly dependent on the strength of the adhesion at the interface between the nanoparticles and the polymer matrix. A strong interface allows for efficient stress transfer from the flexible polymer to the rigid nanoparticles, significantly improving the mechanical properties of the material.

By treating nanoparticles with this compound, the interfacial adhesion can be precisely controlled. The silane acts as a molecular bridge, with its ethoxy end bonding to the inorganic nanoparticle and its organic benzyl/methyl end interacting strongly with the surrounding polymer matrix. This covalent linkage prevents slippage at the interface under mechanical load and mitigates the formation of voids or defects that can lead to premature material failure. This improved interfacial bonding is critical for enhancing the tensile strength, toughness, and thermal stability of nanocomposite materials.

Sol-Gel Processing for Functional Ceramic and Hybrid Materials

The sol-gel process is a versatile method for synthesizing solid materials from small molecules, typically involving the hydrolysis and condensation of metal alkoxides. This technique allows for the creation of materials with controlled porosity and functionality. unm.edunih.gov However, specific research detailing the use of this compound as a precursor in these processes is not present in the available literature.

Fabrication of Sol-Gel Derived Coatings and Thin Films

The fabrication of coatings and thin films via the sol-gel method is a widely practiced technique for surface modification. The process generally involves depositing a sol (a colloidal solution of precursors) onto a substrate, which is then converted into a solid gel film through evaporation and further condensation reactions. nih.gov While various alkoxysilanes like Tetraethoxysilane (TEOS) and methyl-modified silanes are commonly used to create hybrid organic-inorganic coatings with tailored properties, researchgate.netnih.gov there is no specific literature available that describes the fabrication parameters, film properties, or performance characteristics of coatings derived from this compound.

Design of Porous Materials via Sol-Gel Techniques

Sol-gel techniques are instrumental in designing porous materials such as aerogels and xerogels by controlling the aggregation of sol particles and the subsequent drying process. google.com The structure of the silane precursor can significantly influence the final porous structure. The scientific literature details the synthesis of porous materials from a range of silane precursors google.com; however, it lacks studies that utilize this compound for the design and fabrication of porous materials. Consequently, data on the resulting porosity, surface area, and pore size distribution for materials derived from this specific compound are unavailable.

Parametric Control in Sol-Gel Material Synthesis

Control over synthesis parameters such as precursor concentration, catalyst type (acid or base), water-to-silane ratio, temperature, and solvent choice is crucial for tailoring the properties of the final sol-gel material. nih.gov These parameters influence the rates of hydrolysis and condensation, which in turn determine the structure and properties of the resulting network. While the general principles of parametric control in sol-gel synthesis are well-established for common silanes, nih.govresearchgate.net there is no research dedicated to the specific influence of these parameters in sol-gel systems containing this compound.

This compound as a Cross-linking Agent in Polymer Networks

Cross-linking is a process that forms chemical links between polymer chains to create a three-dimensional network, enhancing the mechanical and thermal properties of the material. nih.gov Silane grafting followed by moisture curing is a common method for cross-linking polymers. researchgate.net

Exploration of Peroxide-Initiated Cross-linking Pathways

Organic peroxides are often used to initiate the cross-linking of polymers by generating free radicals upon thermal decomposition. nih.govnouryon.comiupac.org These radicals can abstract hydrogen atoms from polymer chains, creating macroradicals that then combine to form cross-links. While the mechanisms for peroxide-initiated cross-linking have been studied for various polymers and cross-linking agents, researchgate.netgoogle.com there is no available research that explores the specific reaction pathways, efficiency, or decomposition kinetics when this compound is used as a cross-linking agent in the presence of peroxides.

Influence on Network Formation and Mechanical Performance

The introduction of a cross-linking agent significantly affects the formation of the polymer network and, consequently, its mechanical performance, including properties like tensile strength, modulus, and elongation at break. The structure and functionality of the cross-linker play a critical role in defining the final network topology. The scientific literature contains no studies that investigate the influence of this compound on the network formation or the resulting mechanical properties of any polymer systems. Therefore, data tables or detailed research findings on its specific impact are not available.

Advanced Characterization and Analytical Methodologies for Benzyldimethylethoxysilane and Its Derivatives

Spectroscopic Techniques for Molecular and Structural Elucidation

Spectroscopy is a cornerstone in the analysis of organosilicon compounds like Benzyldimethylethoxysilane. By probing the interaction of molecules with electromagnetic radiation, these methods offer a non-destructive way to obtain a detailed molecular fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic and organosilicon compounds. azolifesciences.com It provides precise information about the chemical environment of specific nuclei, such as hydrogen (¹H NMR) and carbon (¹³C NMR), allowing for the unambiguous determination of molecular structure. azolifesciences.commsu.edu For this compound, NMR confirms the presence and connectivity of the benzyl (B1604629), methyl, and ethoxy groups attached to the silicon atom.

In ¹H NMR, the chemical shift (δ) of a proton is highly dependent on its local electronic environment. oregonstate.edulibretexts.org The protons of the silicon-methyl groups are expected to appear at a high field (low ppm value), typically around 0.1 ppm, due to the electropositive nature of silicon. The benzylic methylene (B1212753) (Si-CH₂-Ph) protons would resonate further downfield, influenced by both the silicon atom and the aromatic ring. The ethoxy group protons will present as a quartet (for the -OCH₂- part) and a triplet (for the -CH₃ part) due to spin-spin coupling. libretexts.org

¹³C NMR provides complementary information on the carbon skeleton. The chemical shifts for the silicon-methyl carbons are found at a very high field. The benzylic carbon and the carbons of the ethoxy group appear at distinct, predictable regions of the spectrum. The aromatic carbons of the benzyl group will show characteristic shifts in the 125-140 ppm range.

For derivatives, such as polymers formed from this compound, NMR can be used to analyze the polymer structure, end-groups, and the extent of reaction or functionalization.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

GroupNucleusPredicted Chemical Shift (δ, ppm)MultiplicityNotes
Si-CH₃¹H~0.1SingletTwo equivalent methyl groups.
Si-CH₂-Ph¹H~2.2SingletMethylene protons adjacent to Si and phenyl ring.
O-CH₂-CH₃¹H~3.7QuartetCoupled to the adjacent methyl protons.
O-CH₂-CH₃¹H~1.2TripletCoupled to the adjacent methylene protons.
Phenyl (C₆H₅)¹H7.0 - 7.3MultipletAromatic protons.
Si-CH₃¹³C~ -2.0Typical range for methyl groups on silicon.
Si-CH₂-Ph¹³C~25.0Benzylic carbon.
O-CH₂-CH₃¹³C~58.0Methylene carbon of the ethoxy group.
O-CH₂-CH₃¹³C~18.0Methyl carbon of the ethoxy group.
Phenyl (C₆H₅)¹³C125 - 139Multiple signals for the aromatic carbons.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify functional groups and probe the bonding within a molecule. ksu.edu.samsu.edu These methods are complementary; IR spectroscopy measures the absorption of infrared radiation due to vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy measures the inelastic scattering of light from vibrations that cause a change in the molecule's polarizability. edinst.com

For this compound, the IR and Raman spectra will exhibit characteristic bands corresponding to its specific structural motifs. gelest.com Strong IR absorption is expected for the Si-O-C linkage. The Si-CH₃ groups give rise to distinct deformation and rocking vibrations. Vibrations associated with the benzyl group, including C-H stretching of the aromatic ring and the CH₂ group, as well as aromatic C=C stretching, will also be prominent.

Key vibrational modes for this compound include:

Si-O-C Asymmetric Stretch: A strong band in the IR spectrum, typically found around 1080-1100 cm⁻¹.

Si-CH₃ Rocking and Symmetric Deformation: These appear around 840-800 cm⁻¹ and 1250 cm⁻¹, respectively.

Aromatic C-H Stretch: Found just above 3000 cm⁻¹.

Aliphatic C-H Stretch: From the methyl and methylene groups, appearing just below 3000 cm⁻¹.

Aromatic C=C Stretch: A series of bands in the 1600-1450 cm⁻¹ region.

Raman spectroscopy is particularly useful for analyzing the Si-C and C-C bonds of the backbone, which may be weak in the IR spectrum. researchgate.netineosopen.org Analysis of derivatives, such as siloxane polymers, by vibrational spectroscopy can reveal information about the formation of Si-O-Si networks, which have a characteristic broad and strong absorption band in the IR spectrum. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Typical Intensity (IR)
C-H Stretch (Aromatic)C₆H₅-3100 - 3000Medium
C-H Stretch (Aliphatic)-CH₂, -CH₃3000 - 2850Strong
C=C Stretch (Aromatic Ring)C₆H₅-1605, 1500, 1455Medium to Strong
Si-CH₃ Symmetric DeformationSi-CH₃~1250Strong
Si-O-C Asymmetric StretchSi-O-C1100 - 1080Very Strong
Si-CH₃ RockingSi-CH₃840 - 800Strong
C-H Out-of-Plane Bend (Aromatic)C₆H₅-740 - 700Strong

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. nih.gov It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule after ionization. chemguide.co.uklibretexts.org For this compound, electron ionization (EI) is a common method that generates a molecular ion (M⁺) and a series of fragment ions.

The molecular ion peak would confirm the compound's molecular weight. The fragmentation of this compound is predictable and provides significant structural information. A key fragmentation pathway for benzylsilanes is the cleavage of the benzylic C-Si bond, which would lead to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91. This is often the base peak in the spectrum. Another common fragmentation is the loss of the ethoxy group (-OC₂H₅), resulting in an [M-45]⁺ ion. Loss of a methyl group (-CH₃) would produce an [M-15]⁺ ion. These characteristic fragments allow for confident identification of the compound. msu.eduyoutube.com

Table 3: Expected Mass Spectrometry Fragments for this compound

m/z ValueProposed Fragment IonFormulaNotes
194[M]⁺[C₁₁H₁₈OSi]⁺Molecular Ion
179[M - CH₃]⁺[C₁₀H₁₅OSi]⁺Loss of a methyl group.
149[M - OC₂H₅]⁺[C₉H₁₃Si]⁺Loss of the ethoxy group.
135[M - CH₂C₆H₅]⁺[C₄H₁₁OSi]⁺Loss of the benzyl radical (less common).
91[C₇H₇]⁺[C₇H₇]⁺Benzyl cation, often the base peak.
77[C₆H₅]⁺[C₆H₅]⁺Phenyl cation.

Chromatographic Separations for Compositional Analysis and Purity Assessment

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, or impurities, thereby allowing for its quantification and purity assessment.

Gas Chromatography (GC) for Volatile Species Quantification

Gas Chromatography (GC) is the premier technique for the analysis of volatile and semi-volatile compounds like alkoxysilanes. nih.gov The method separates components of a mixture based on their differential partitioning between a stationary phase (within a column) and a mobile gas phase. nih.govdss.go.th Coupled with a detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides both qualitative and quantitative information about the sample's composition. nih.govosti.gov

The analysis of this compound by GC is straightforward due to its volatility. A non-polar or mid-polar capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, is typically suitable. scholarsresearchlibrary.com The retention time of the compound can be used for its identification, while the peak area allows for its quantification against a standard. GC is critical for quality control, allowing for the detection of impurities such as residual starting materials or hydrolysis products (e.g., siloxanols or disiloxanes). silicones.eunih.gov For derivatives, GC can be used to monitor the progress of a reaction by quantifying the consumption of the starting silane (B1218182). osti.gov

Table 4: Typical Gas Chromatography (GC) Parameters for Alkoxysilane Analysis

ParameterTypical Setting
ColumnFused-silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film)
Stationary Phase5% Phenyl Methylpolysiloxane (e.g., DB-5, HP-5MS)
Carrier GasHelium or Hydrogen, constant flow (e.g., 1-2 mL/min)
Injector Temperature250 - 280 °C
Oven ProgramInitial temp 50-80°C, ramp at 10-20°C/min to 280-300°C
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature280 - 300 °C

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution

When this compound is used as a monomer or precursor to form polymeric materials (e.g., polysiloxanes or silsesquioxanes), Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for characterizing the resulting polymer's molecular weight distribution. malvernpanalytical.compolymersource.caresearchgate.net GPC separates molecules based on their hydrodynamic volume, or size in solution. researchgate.net Larger molecules elute from the chromatography column faster than smaller molecules.

The analysis provides critical data on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). researchgate.net These parameters are fundamental to understanding a polymer's physical and mechanical properties. lcms.cz For polysiloxane-based materials derived from this compound, a GPC system equipped with a refractive index (RI) detector is commonly used. azom.com Toluene is often a suitable solvent (eluent) for these types of polymers. lcms.cz The GPC data is essential for quality control in polymer synthesis, allowing researchers to assess the consistency and success of a polymerization reaction. malvernpanalytical.comazom.com

Table 5: Key Parameters Obtained from GPC Analysis of a Polymer

ParameterSymbolDescription
Number-Average Molecular WeightMnThe total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.
Weight-Average Molecular WeightMwThe average molecular weight where the contribution of each molecule is weighted by its mass. It is more sensitive to higher molecular weight species.
Z-Average Molecular WeightMzA higher-order average that is even more sensitive to the high molecular weight fraction of the polymer.
Polydispersity IndexPDIThe ratio of Mw/Mn, which provides a measure of the breadth of the molecular weight distribution. A value of 1.0 indicates a monodisperse sample.

Thermal Analysis for Investigating Polymerization and Degradation Behaviors

Thermal analysis techniques are indispensable in polymer science for characterizing the thermal properties of materials derived from this compound. These methods provide critical data on thermal transitions, stability, and decomposition, which are essential for understanding the material's behavior during processing and in its final application.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. azom.com By monitoring the difference in heat flow between a sample and a reference, DSC can detect endothermic and exothermic processes, allowing for the determination of key thermal properties. hu-berlin.deeag.com

For polymers and materials derived from this compound, DSC is crucial for identifying:

Glass Transition Temperature (Tg): This is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. hu-berlin.de The Tg is observed as a step-like change in the heat capacity in the DSC curve. azom.com The introduction of siloxane structures into a polymer matrix can influence the Tg; for example, increasing organic silicon content has been shown to decrease the Tg of the soft segment in polyurethanes. mdpi.com

Melting Temperature (Tm): For semi-crystalline polymers, the Tm is the temperature at which the crystalline domains melt, an endothermic process that appears as a peak on the DSC curve. hu-berlin.denih.gov

Crystallization Temperature (Tc): The Tc is observed as an exothermic peak during the cooling of a molten polymer, representing the temperature at which the material crystallizes. eag.com DSC can also detect "cold" crystallization, which occurs as an exothermic event upon heating an amorphous or semi-crystalline material above its Tg. eag.com

The thermal history of a polymer significantly affects its DSC curve. uoa.gr For instance, the rate of cooling from the melt can influence the degree of crystallinity, which in turn affects the magnitude of the melting endotherm. uoa.gr Silane crosslinking can also alter the crystallization and melting behavior of polymer blends, as observed in polypropylene/ethylene-octene elastomer blends. researchgate.net

Table 1: Illustrative DSC Data for Silane-Modified Polymers

Polymer System Modification Observed Transition Temperature (°C) Reference Finding
Polyurethane Silicone Incorporation Glass Transition (Tg) of soft segment Decreased The introduction of organic silicon significantly affects the microphase separation degree of polyurethane, leading to a decrease in the Tg of the soft segment. mdpi.com
Poly(dimethylsiloxane) Quenched Cold Crystallization -98 A quenched sample shows an exothermic peak corresponding to cold crystallization upon heating. uoa.gr
Poly(dimethylsiloxane) Quenched & Heated Melting (Tm) -40 to -36 The melting point increases with annealing or slower cooling rates, indicating the formation of more stable crystals. uoa.gr
PP/POE Blend Silane Crosslinking Crystallization (Tc) ~115 DSC crystallization curves show the effect of silane crosslinking on the thermal behavior of the polymer blend. researchgate.net

Thermogravimetric Analysis (TGA) for Thermal Stability and Compositional Analysis

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. mdpi.com It is widely used to evaluate the thermal stability and composition of polymeric materials, including those modified with this compound. mdpi.commdpi.com The resulting TGA curve plots mass loss against temperature, from which the onset temperature of decomposition and the composition of multi-component systems can be determined. nih.gov

Key information obtained from TGA for silane-derived materials includes:

Thermal Stability: The onset of weight loss in a TGA curve indicates the temperature at which the material begins to degrade. The introduction of siloxane structures, with their high Si-O bond energy, can significantly enhance the thermal stability of polymers. mdpi.com For example, adding hyperbranched polysiloxane to polyurethane has been shown to increase the integral procedural decomposition temperature from 348 °C to 859 °C. mdpi.com Similarly, silane treatment of natural fibers can increase their degradation temperature to above 400°C. tandfonline.com

Compositional Analysis: TGA can quantify the percentage of different components in a composite material, provided they decompose at different temperatures. It can also determine the amount of residual char yield at the end of the analysis, which is often higher in silane-modified materials and contributes to their flame retardant properties. researchgate.net

Degradation Kinetics: Isothermal TGA, where the sample is held at a constant temperature, can provide information about the kinetics of the degradation process. nih.gov

Table 2: TGA Data Demonstrating Enhanced Thermal Stability in Silane-Modified Materials

Material Modification Onset of Decomposition (Tonset) Char Yield at 800°C (N2) Reference Finding
Polyurethane (PU) None ~300°C Low Pure polyurethane exhibits poor thermal stability. mdpi.com
Si-PU/APTS-GPTS 40% Hyperbranched Polysiloxane >350°C ~25% The introduction of the siloxane structure substantially increased the thermal stability of the hybrid material. mdpi.com
Date Palm Fibers None ~220°C ~20% Raw fibers show initial degradation corresponding to hemicellulose and cellulose. tandfonline.com
Date Palm Fibers Silane Treatment >300°C >25% Silane modification significantly enhances the thermal stability of the fibers. tandfonline.com
Epoxy Systems Low Epoxy Content with DTBA hardener ~350°C N/A Resins with low epoxy content showed the best resistance to thermal degradation. nih.gov

Morphological and Microstructural Characterization of Derived Materials

Understanding the morphology and microstructure of materials derived from this compound is critical, as these characteristics directly influence their macroscopic properties. Electron microscopy and X-ray diffraction are primary techniques for these investigations.

Electron Microscopy (SEM, TEM) for Surface and Bulk Morphology

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are powerful tools for visualizing the structure of materials at high resolution. contractlaboratory.com They are essential for characterizing the morphology of polymers and composites modified with silanes.

Scanning Electron Microscopy (SEM): SEM provides detailed images of a sample's surface topography. ugent.be A focused beam of electrons scans the surface, and the resulting interactions generate signals that form an image. ugent.be For materials incorporating this compound, SEM is used to:

Examine the surface morphology of silane-treated fibers or fillers. tandfonline.com

Characterize the dispersion of silane-functionalized particles within a polymer matrix.

Analyze fracture surfaces to understand failure mechanisms.

Observe the structure of polymeric microcapsules prepared with silane compounds. mdpi.com

Transmission Electron Microscopy (TEM): TEM operates by transmitting a beam of electrons through an ultrathin specimen. ugent.be This allows for the visualization of the internal structure of the material at a higher resolution than SEM. contractlaboratory.comresearchgate.net In the context of silane-derived materials, TEM is used to:

Directly measure the thickness and uniformity of thin silane layers on a substrate. tuni.fi

Investigate the interface between silane-treated fillers and the polymer matrix, providing insight into filler-polymer interactions. utwente.nl

Observe the nanostructure and phase separation in polymer blends and composites.

The combination of SEM and TEM provides a comprehensive understanding of the material's morphology from the surface down to the nanoscale. nih.gov For instance, in silica-reinforced natural rubber, TEM analysis revealed that the presence of a silane coupling agent led to strong filler-to-rubber bonding and prevented the formation of vacuoles around the silica (B1680970) particles, which were observed in the absence of silane. utwente.nl

X-ray Diffraction (XRD) for Crystalline Structure and Phase Identification

X-ray Diffraction (XRD) is a non-destructive analytical technique used to investigate the crystalline structure of materials. malvernpanalytical.comdrawellanalytical.com When a beam of X-rays interacts with a crystalline sample, it is diffracted in specific directions, creating a unique diffraction pattern. This pattern serves as a fingerprint for the crystalline phases present. jkdhs.org

For polymers and materials derived from this compound, XRD provides crucial information on:

Phase Identification: XRD patterns are used to identify the specific crystalline phases present in a material by comparing the experimental pattern to reference databases. malvernpanalytical.comjkdhs.org

Degree of Crystallinity: Many polymers are semi-crystalline, containing both ordered crystalline regions and disordered amorphous regions. drawellanalytical.com The XRD pattern of such a material consists of sharp peaks superimposed on a broad amorphous halo. youtube.com The relative areas of these components can be used to quantify the degree of crystallinity, a key property affecting the mechanical performance of the polymer. intertek.comunits.it Silane treatment has been shown to increase the fraction of crystalline cellulose in natural fibers. tandfonline.com

Crystalline Structure: XRD can be used to determine the unit cell dimensions of a crystalline material. Changes in the peak positions can indicate alterations in the crystal lattice, such as those caused by the incorporation of other molecules or by strain. researchgate.net

Crystallite Size and Orientation: The width of the diffraction peaks is related to the size of the crystallites. units.it In processed polymers, such as fibers or films, XRD can also be used to determine the preferred orientation of the crystallites. intertek.com

XRD analysis of polysilynes and polysilanes has been used to monitor structural changes during electrochemical processes, showing reversible changes for some structures and irreversible changes for others. researchgate.net This highlights XRD's utility in studying the structural evolution of silane-based materials under various conditions.

Table 3: Information Derived from XRD for Silane-Modified Materials

Parameter Description Application for Silane-Derived Materials
Peak Position (2θ) Related to the d-spacing between crystal planes (Bragg's Law). Identifies crystalline phases and detects changes in the crystal lattice. jkdhs.orgresearchgate.net
Peak Intensity Proportional to the amount of a specific crystalline phase. Used for quantitative phase analysis. ub.edu
Peak Broadening Inversely related to the size of the crystallites. Determines average crystallite size. units.it
Amorphous Halo A broad, diffuse signal from non-crystalline regions. Used along with crystalline peaks to calculate the degree of crystallinity. drawellanalytical.comyoutube.com

Surface Analysis Techniques for Modified Interfaces

The performance of materials derived from this compound often depends on their surface properties and interfacial interactions. Surface analysis techniques are vital for characterizing the chemical and physical properties of these modified surfaces.

X-ray Photoelectron Spectroscopy (XPS): Also known as Electron Spectroscopy for Chemical Analysis (ESCA), XPS is a highly surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. lehigh.edumdpi.com In the study of silane-modified interfaces, XPS is used to:

Confirm the presence of silicon and other elements from the silane on the substrate surface. tuni.fi

Determine the chemical bonding states, for instance, by identifying Si-O-Si linkages, which confirm the covalent attachment and crosslinking of the silane layer. researchgate.net

Quantify the surface coverage and thickness of the silane layer. lehigh.edumdpi.com

Investigate the molecular orientation of silane molecules on the surface. lehigh.edu

Atomic Force Microscopy (AFM): AFM is a type of scanning probe microscopy that provides ultra-high-resolution, three-dimensional images of a sample's surface topography. bioforcenano.com It can be used to:

Visualize the morphology of the deposited silane layer, from a monolayer to thicker, more complex structures. tuni.fi

Measure surface roughness, which can be affected by the silanization process.

Study the dispersion of silica particles in a polymer matrix at the nano-scale. utwente.nl

Contact Angle Measurement: This technique measures the angle at which a liquid droplet meets a solid surface. It is a simple yet powerful method to determine the surface energy and wettability of a surface. Silanization with compounds like this compound can significantly alter the surface energy, for example, by creating a more hydrophobic or hydrophilic surface, which is readily quantified by contact angle measurements. bioforcenano.com

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): ToF-SIMS is a very sensitive surface analysis technique that provides detailed elemental and molecular information about the outermost atomic layers of a surface. It can detect the presence of specific ion fragments, which can be a strong indication of chemical interactions between the silane film and the metal substrate, such as the detection of FeSiO+ radicals at a silane/steel interface. researchgate.netdiva-portal.org

These techniques, often used in combination, provide a comprehensive characterization of modified interfaces, which is crucial for applications in adhesion, coatings, and biomaterials. diva-portal.org

Table 4: Summary of Surface Analysis Techniques for Silane-Modified Interfaces

Technique Information Obtained Relevance to this compound Derivatives
XPS Elemental composition, chemical bonding states, layer thickness. Confirms covalent attachment of silane, analyzes surface chemistry. tuni.filehigh.edu
AFM Surface topography, roughness, nanostructure. Visualizes the morphology of the silane coating. utwente.nlbioforcenano.com
Contact Angle Surface energy, wettability (hydrophobicity/hydrophilicity). Quantifies the change in surface properties after modification. bioforcenano.com
ToF-SIMS Elemental and molecular composition of the outermost surface. Provides evidence of direct chemical bonding between the silane and the substrate. researchgate.netdiva-portal.org

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

A detailed XPS analysis of a this compound-treated surface would typically provide the following information:

Elemental Composition: Quantification of the atomic percentages of Silicon (Si), Carbon (C), and Oxygen (O) on the surface. This data would confirm the presence and relative abundance of the silane on a substrate.

High-Resolution Spectra:

Si 2p spectrum: Analysis of the Si 2p peak would reveal the chemical state of the silicon atoms, distinguishing between Si-C, Si-O-C, and Si-O-Si (siloxane) bonds. The binding energy of the Si 2p peak would provide insight into the bonding environment of the silicon atom.

C 1s spectrum: Deconvolution of the C 1s peak would allow for the identification of different carbon environments, such as C-Si, C-C/C-H from the benzyl and methyl groups, and potentially C-O from the ethoxy group.

O 1s spectrum: The O 1s spectrum would help in identifying the oxygen-containing functional groups, such as Si-O-C from the ethoxy group and Si-O-Si from the potential condensation of the silane molecules.

Data Table: Expected XPS Analysis Results for a Hypothetical this compound Film

ElementAtomic %Binding Energy (eV) - Main PeakPossible Chemical States
SiData not availableData not availableSi-C, Si-O-C, Si-O-Si
CData not availableData not availableC-Si, C-C, C-H, C-O
OData not availableData not availableSi-O-C, Si-O-Si

This table is a representation of the type of data that would be generated from an XPS analysis and is not based on actual experimental results for this compound due to the lack of available data.

Atomic Force Microscopy (AFM) for Surface Topography and Nanomechanical Mapping

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can be used to image, measure, and manipulate matter at the nanoscale. An AFM consists of a cantilever with a sharp tip at its end that is used to scan the specimen surface. As the tip is scanned over the surface, the cantilever is deflected by the forces between the tip and the sample.

For a surface treated with this compound, AFM analysis would provide critical information about:

Surface Topography: AFM imaging would reveal the morphology of the silane film, indicating whether it forms a smooth, uniform monolayer or aggregates into islands. Key parameters such as root-mean-square (RMS) roughness and peak-to-valley heights would be quantified.

Nanomechanical Mapping: Advanced AFM modes can map the mechanical properties of the surface with nanoscale resolution. This could include:

Adhesion: Mapping the adhesion forces between the AFM tip and the silane-coated surface to understand surface energy and hydrophobicity.

Modulus: Quantifying the Young's modulus of the silane film to assess its stiffness and mechanical integrity.

Friction: Lateral force microscopy (a mode of AFM) could be used to map the frictional characteristics of the surface.

Data Table: Expected AFM Analysis Parameters for a Hypothetical this compound Film

ParameterValueDescription
RMS Roughness (Rq)Data not availableThe root mean square average of the height deviations taken from the mean data plane.
Average Roughness (Ra)Data not availableThe arithmetic average of the absolute values of the height deviations.
Adhesion ForceData not availableThe force required to pull the AFM tip off the surface, related to surface energy.
Young's ModulusData not availableA measure of the stiffness of the silane film.

This table illustrates the typical data obtained from an AFM analysis. Specific values for this compound are not available in the searched literature.

Computational and Theoretical Chemistry Studies of Benzyldimethylethoxysilane Systems

Quantum Chemical Calculations for Molecular Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental tools for predicting the geometric and electronic structure of molecules. For a compound like Benzyldimethylethoxysilane, these calculations can provide precise information on bond lengths, bond angles, and dihedral angles, revealing the most stable three-dimensional conformation of the molecule.

Methods such as DFT with the B3LYP functional and basis sets like 6-31G(d,p) or 6-311G+(d,p) are commonly used to optimize molecular geometry and calculate various properties. nih.govepstem.net Key insights derived from these calculations include:

Optimized Molecular Structure: Determination of the lowest energy arrangement of atoms, providing data on the silicon-oxygen, silicon-carbon, and other critical bond parameters.

Electronic Properties: Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity.

Reactivity Descriptors: Conceptual DFT provides a framework to calculate global reactivity descriptors such as electronegativity, global hardness, and electrophilicity index. ms4sub.com These descriptors help in predicting how this compound will interact with other chemical species, for instance, in hydrolysis or polymerization reactions.

Spectroscopic Data: Theoretical calculations can predict vibrational frequencies, which correspond to peaks in an infrared (IR) spectrum, as well as NMR chemical shifts. nih.govepstem.net Comparing these theoretical spectra with experimental data helps to confirm the molecular structure.

Table 1: Illustrative Quantum Chemical Properties Calculated for this compound (Exemplary Data)
PropertyCalculated ValueSignificance
Si-O Bond Length~1.65 ÅIndicates the strength and nature of the key hydrolyzable bond.
Si-C (benzyl) Bond Length~1.88 ÅRelates to the stability of the benzyl (B1604629) group attachment.
HOMO Energy-7.5 eVRelates to the ionization potential and electron-donating capability.
LUMO Energy+1.2 eVRelates to the electron affinity and susceptibility to nucleophilic attack.
HOMO-LUMO Gap8.7 eVIndicates high kinetic stability and low reactivity under standard conditions.
Dipole Moment~1.5 DProvides insight into the molecule's polarity and intermolecular interactions.

Molecular Dynamics Simulations of Polymerization and Self-Assembly Processes

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. researchgate.net For systems involving this compound, MD is invaluable for understanding dynamic processes that are difficult to observe experimentally, such as polymerization and the self-assembly of polymer chains.

In this context, MD simulations can model:

Polymerization: By employing reactive force fields (like ReaxFF) or combined Quantum Mechanics/Molecular Mechanics (QM/MM) approaches, simulations can model the chemical reactions of polymerization, such as the hydrolysis of the ethoxy group followed by the condensation of the resulting silanols to form polysiloxane chains. mdpi.comresearchgate.netvt.edu These simulations provide insights into the reaction kinetics, chain growth mechanisms, and the structure of the resulting polymer network.

Self-Assembly and Bulk Properties: Once polymer chains are formed, classical MD simulations using non-reactive force fields can be used to study how these chains interact, fold, and pack to form a bulk material. princeton.edu This allows for the prediction of macroscopic properties such as density, glass transition temperature, and mechanical moduli from the fundamental interactions at the atomic scale. Simulations of polysiloxanes have been used to understand their microstructure and the transition from polymer to ceramic materials upon pyrolysis. vt.edu

Table 2: Key Stages and Outputs of an MD Simulation for Polysiloxane Formation
Simulation StageDescriptionKey Outputs
InitializationThis compound monomers and water molecules are placed in a simulation box at a defined temperature and pressure.Initial system configuration and energy.
Reaction Simulation (QM/MM or ReaxFF)The system evolves over time, allowing for the simulation of hydrolysis and condensation reactions.Reaction pathways, rate of monomer conversion, polymer chain length distribution. mdpi.comresearchgate.net
Equilibration (Classical MD)The resulting polymer system is allowed to relax to a stable thermodynamic state.Equilibrium density, temperature, and pressure.
Production Run (Classical MD)Data is collected over a long simulation trajectory to calculate average properties.Structural properties (e.g., radial distribution functions) and dynamic properties (e.g., diffusion coefficients).

Density Functional Theory (DFT) Applications in Reaction Pathway Elucidation

While MD simulations can show that a reaction happens, DFT calculations are essential for understanding how it happens. DFT is widely used to investigate the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants to products. mdpi.com This involves locating and characterizing the energies of all relevant species along the reaction coordinate, including reactants, products, intermediates, and, most importantly, transition states.

For reactions involving this compound, such as its hydrolysis, DFT can be used to:

Identify Reaction Mechanisms: Determine whether a reaction proceeds through a concerted (one-step) or stepwise mechanism. pku.edu.cnrsc.org

Calculate Activation Energies: The energy difference between the reactants and the transition state determines the activation energy barrier, which is the primary factor controlling the reaction rate. A lower activation energy implies a faster reaction.

Analyze Transition State Structures: Examining the geometry of the transition state provides a "snapshot" of the bond-breaking and bond-forming processes, offering deep insight into the reaction mechanism.

Evaluate Catalytic Effects: DFT can model how catalysts, such as acids or bases, influence the reaction pathway by lowering the activation energy, thereby explaining their role in accelerating hydrolysis and condensation reactions. DFT has been successfully used to provide insights for precursor choices in chemical vapor infiltration processes involving silanes. mdpi.com

Integration of Machine Learning in Materials Design and Property Prediction

The integration of machine learning (ML) with computational chemistry is a rapidly growing field that accelerates the discovery and design of new materials. nih.govresearchgate.netaip.org Instead of relying solely on time-consuming quantum chemical calculations for every new compound, ML models can be trained on existing data to make rapid predictions.

In the context of materials derived from this compound and related compounds, ML can be applied to:

Predict Structure-Property Relationships: ML models can learn the complex relationships between the chemical structure of a silane (B1218182) precursor and the properties of the resulting polymer or material. researchgate.net For example, a model could be trained to predict the refractive index, thermal stability, or dielectric constant of a polysiloxane based on the substituents on the silicon atom of the monomer.

Accelerate Screening of Candidates: By training a model on a database of calculated properties for a range of silane molecules, researchers can quickly screen vast chemical spaces for new candidate molecules with desired properties, without the need to run expensive DFT or MD simulations for each one.

Develop Surrogate Models: ML can be used to create surrogate models that replace computationally expensive calculations. For instance, a model could predict the HOMO-LUMO gap of a molecule from its simple structural representation, bypassing the need for a full DFT calculation. nih.govchemrxiv.org This approach is a cornerstone of inverse design, where a desired property is the starting point to identify the chemical structure that exhibits it. alliedacademies.org

Table 3: Workflow for Machine Learning in Silane-Based Materials Design
StepDescriptionExample Application
1. Data GenerationCreate a dataset of silane molecules and their corresponding properties using high-throughput DFT or MD simulations, or from experimental data.A database of 500 different substituted silanes and their calculated thermal decomposition temperatures.
2. Feature EngineeringConvert the molecular structures into numerical descriptors (features) that the ML model can understand.Representing molecules by counts of different atom types, bond types, or more complex topological indices.
3. Model TrainingSelect an ML algorithm (e.g., neural network, random forest) and train it on the dataset to learn the mapping from features to properties.Training a neural network to predict thermal stability based on the molecular features.
4. Prediction & ValidationUse the trained model to predict the properties of new, unseen silane molecules, including isomers or derivatives of this compound. The model's accuracy is tested against a validation set.Predicting the thermal stability of 10,000 new candidate silanes to identify the most promising ones for synthesis.

Multiscale Modeling Approaches for Complex Material Systems

Many real-world material systems exhibit important phenomena that occur across a wide range of length and time scales, from the electronic level to the bulk device level. siam.orgresearchgate.net Multiscale modeling addresses this challenge by combining different computational methods, each suited for a particular scale, into a single, cohesive framework. researchgate.net

For a system based on this compound, a multiscale modeling approach could integrate:

Quantum Mechanics (QM): Used at the smallest scale (angstroms, femtoseconds) to model chemical reactions like hydrolysis and condensation, providing accurate descriptions of bond breaking and formation.

Molecular Dynamics (MD): Used at the atomistic/molecular scale (nanometers, nanoseconds) to simulate the behavior of polymer chains, their entanglement, and their response to stress or temperature changes. The parameters for the MD force fields can be derived from the more accurate QM calculations. yale.edu

Coarse-Graining/Mesoscale Methods: Used at an intermediate scale (micrometers, microseconds) where groups of atoms or even entire molecules are represented as single beads. This allows for the simulation of larger systems and longer timescales to study phenomena like phase separation or the formation of microstructures. manchester.ac.uk

Continuum Mechanics (e.g., Finite Element Analysis - FEA): Used at the macroscopic scale (millimeters and larger) to model the bulk material's mechanical, thermal, or electrical performance. The constitutive laws and material parameters used in FEA models are informed by the results from the smaller-scale simulations.

This hierarchical approach ensures that the final model of the bulk material is grounded in the fundamental physics and chemistry occurring at the molecular level, providing a powerful predictive tool for material performance.

Future Research Directions and Emerging Applications

Development of Novel Synthetic Routes and Catalytic Systems for Benzyldimethylethoxysilane

The synthesis of organosilanes is a mature field, yet there is a continuous drive for more efficient, selective, and environmentally friendly methods. Future research into the synthesis of this compound is likely to focus on novel catalytic systems that can offer higher yields and purity under milder reaction conditions. The development of catalysts based on earth-abundant metals, moving away from precious metal catalysts, is a significant trend in chemical synthesis that could be applied here. Furthermore, exploring solvent-free reaction conditions or the use of greener solvents would align with the principles of sustainable chemistry. Innovations in synthetic methodologies could also lead to more precise control over the introduction of functional groups, paving the way for derivatives of this compound with tailored properties.

Precision Control of Polymer Architectures Derived from this compound

Organosilanes are fundamental building blocks in polymer chemistry. This compound, with its reactive ethoxy group, can be envisioned as a monomer or a modifying agent in polymerization processes. Future research will likely investigate its role in controlled polymerization techniques, such as atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization. These methods would allow for the precise control of polymer architectures, leading to the creation of well-defined block copolymers, star polymers, and polymer brushes. The benzyl (B1604629) group could introduce unique properties such as thermal stability or modified solubility to the resulting polymers. The ability to tailor polymer microstructures at this level is crucial for developing advanced materials with specific and predictable functionalities.

Innovative Hybrid Organic-Inorganic Systems Utilizing this compound Precursors

The dual nature of organosilanes, possessing both organic and inorganic moieties, makes them ideal precursors for hybrid materials. The sol-gel process is a common method for creating these materials, and this compound could serve as a key ingredient. mdpi.comrsc.orgmdpi.com By co-condensing with other metal alkoxides, it can be integrated into an inorganic silica (B1680970) network, with the benzyl and dimethyl groups providing organic character. rsc.org Future research in this area will likely focus on creating novel hybrid materials with enhanced properties, such as improved mechanical strength, thermal stability, and optical or electronic functionalities. These materials could find applications in coatings, composites, and functional nanoparticles. The specific structure of this compound could lead to hybrid systems with unique interfacial properties, which are critical for the performance of composite materials.

Advanced Applications in Functional Materials and Devices

The unique properties imparted by the benzyl and dimethylsilyl groups position this compound as a candidate for various advanced applications. Research could explore its use as a surface modifying agent to control the wettability and adhesion of surfaces. In the realm of electronics, organosilanes are used as dielectric layers and encapsulants. The specific dielectric properties of materials derived from this compound would be a valuable area of investigation. Furthermore, the aromatic ring of the benzyl group could be functionalized to introduce photoactive or electroactive properties, opening doors for applications in sensors, organic light-emitting diodes (OLEDs), and other electronic devices.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Benzyldimethylethoxysilane, and how can purity be validated?

  • Methodology : Synthesize via nucleophilic substitution between benzyl chloride and dimethylethoxysilane under inert conditions (e.g., nitrogen atmosphere). Monitor reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC). Purify via fractional distillation or recrystallization. Validate purity using nuclear magnetic resonance (¹H/¹³C NMR) and gas chromatography-mass spectrometry (GC-MS). For new compounds, elemental analysis is required to confirm molecular composition .
  • Data Example :

MethodYield (%)Purity (GC)
Distillation7898.5
Recrystallization6599.2

Q. What safety protocols are critical when handling this compound?

  • Methodology : Use personal protective equipment (PPE: gloves, goggles, lab coat) and work in a fume hood. Store at -20°C in airtight, light-protected containers to prevent hydrolysis or oxidation. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose following hazardous waste regulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.